

# BMS-1166-N-piperidine-CO-N-piperazine handling and storage conditions

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Compound of Interest

BMS-1166-N-piperidine-CO-Npiperazine

Cat. No.:

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## **Application Notes and Protocols: BMS-1166**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

BMS-1166 is a potent and selective small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction.[1][2][3] As a critical immune checkpoint pathway, the PD-1/PD-L1 axis is frequently exploited by tumor cells to evade immune surveillance.[4][5][6] BMS-1166 represents a promising therapeutic agent in cancer immunotherapy by restoring T-cell activity against malignant cells.[2][7] These application notes provide detailed guidance on the handling, storage, and experimental use of BMS-1166.

## **Handling and Storage**

Proper handling and storage of BMS-1166 are crucial to maintain its stability and activity.

#### 2.1. Powder Form

Storage Temperature: Store the solid compound at -20°C for long-term storage (up to 3 years).[2]



- Shipping: BMS-1166 is typically shipped on wet ice or at room temperature for short durations.[7][8]
- Stability: The compound is stable for at least 4 years when stored as a solid at -20°C.[7]

#### 2.2. Stock Solutions

- Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.[2] Other solvents like dimethylformamide (DMF) can also be used.[7] For in vivo studies, co-solvent mixtures such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been reported.[1]
- Preparation: To prepare a stock solution, dissolve the powdered BMS-1166 in the appropriate solvent. Sonication may be required to aid dissolution.[9] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
- Storage of Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 1 year or -20°C for shorter periods (up to 1 month).[1][2] The hydrochloride salt of BMS-1166 in solution is stable for up to 2 years at -80°C and 1 year at -20°C.[10]

## **Physicochemical and Biological Data**

The following tables summarize the key physicochemical and biological properties of BMS-1166.

Table 1: Physicochemical Properties of BMS-1166



Property	Value	Reference
Molecular Formula	C36H33CIN2O7	[7]
Molecular Weight	641.1 g/mol	[2][7]
CAS Number	1818314-88-3	[7]
Purity	≥98%	[7]
Formulation	Crystalline solid	[7]
Solubility (DMSO)	≥30 mg/mL	[7]
Solubility (DMF)	30 mg/mL	[7]
Solubility (DMSO:PBS (pH 7.2) (1:2))	0.33 mg/mL	[7]

Table 2: Biological Activity of BMS-1166

Assay	Parameter	Value	Reference
PD-1/PD-L1 Homogeneous Time- Resolved Fluorescence (HTRF) Assay	IC50	1.4 nM	[1][2][7][10]
Cell-Free PD-1/PD-L1 Interaction Assay	IC50	1.6 nM	[3]
Jurkat/CHO Co- culture Reporter Assay	EC50	276 nM	[7]
Surface Plasmon Resonance (SPR) vs. PD-L1	К	5.7 x 10 <sup>-9</sup> M	[11]

## **Mechanism of Action**

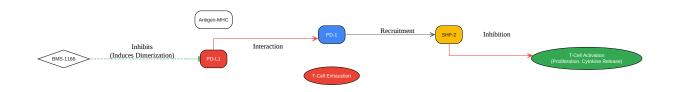


BMS-1166 employs a multifaceted mechanism to disrupt the PD-1/PD-L1 signaling pathway.

- Induction of PD-L1 Dimerization: Unlike therapeutic antibodies that sterically hinder the PD-1/PD-L1 interaction, BMS-1166 binds to PD-L1 and induces its dimerization.[1][12] This dimerized conformation of PD-L1 occludes the binding site for PD-1, thereby preventing their interaction.[12]
- Inhibition of PD-L1 Glycosylation: BMS-1166 has been shown to partially and specifically inhibit the N-glycosylation of PD-L1.[13][14][15] This interference with glycosylation leads to the accumulation of under-glycosylated PD-L1 in the endoplasmic reticulum (ER) and blocks its transport to the Golgi apparatus, ultimately preventing its cell surface expression and function.[15][16]

## **Signaling Pathway**

The PD-1/PD-L1 signaling pathway is a key negative regulator of T-cell activation. Engagement of PD-1 on activated T-cells by PD-L1 on tumor cells leads to the recruitment of the phosphatase SHP-2 to the T-cell receptor (TCR) complex.[17] This results in the dephosphorylation of key downstream signaling molecules, leading to the inhibition of T-cell proliferation, cytokine production, and cytotoxic activity, a state often referred to as T-cell exhaustion.[17] By blocking the PD-1/PD-L1 interaction, BMS-1166 prevents this inhibitory signaling cascade, thereby restoring the anti-tumor immune response.



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Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of BMS-1166.



## **Experimental Protocols**

The following are generalized protocols for common assays used to characterize BMS-1166. Researchers should optimize these protocols for their specific experimental systems.

6.1. PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction in a cell-free system.

- Materials:
  - Recombinant human PD-1 protein
  - Recombinant human PD-L1 protein
  - HTRF detection reagents (e.g., anti-tag antibodies labeled with a FRET donor and acceptor)
  - Assay buffer
  - BMS-1166
  - 384-well low-volume microplates
- Procedure:
  - Prepare a serial dilution of BMS-1166 in the assay buffer.
  - In a 384-well plate, add the recombinant PD-1 and PD-L1 proteins.
  - Add the BMS-1166 dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no proteins).
  - Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for protein-protein interaction and inhibitor binding.
  - Add the HTRF detection reagents.



- Incubate the plate in the dark at room temperature for the recommended time.
- Read the plate on an HTRF-compatible plate reader.
- Calculate the percent inhibition and determine the IC<sub>50</sub> value.

#### 6.2. T-Cell Activation/Reporter Assay

This cell-based assay assesses the ability of BMS-1166 to restore T-cell activation in the presence of PD-L1.

#### Materials:

- PD-1 expressing Jurkat T-cells (or other suitable T-cell line) engineered with a reporter gene (e.g., NFAT-luciferase).
- PD-L1 expressing target cells (e.g., CHO or a cancer cell line).
- Cell culture medium.
- BMS-1166.
- Luciferase assay reagent.
- 96-well cell culture plates.

#### Procedure:

- Seed the PD-L1 expressing target cells in a 96-well plate and allow them to adhere overnight.
- The next day, prepare a serial dilution of BMS-1166 in cell culture medium.
- Add the BMS-1166 dilutions to the wells containing the target cells.
- Add the PD-1 expressing Jurkat reporter cells to the wells.
- Co-culture the cells for a specified time (e.g., 6-24 hours) at 37°C in a CO<sub>2</sub> incubator.

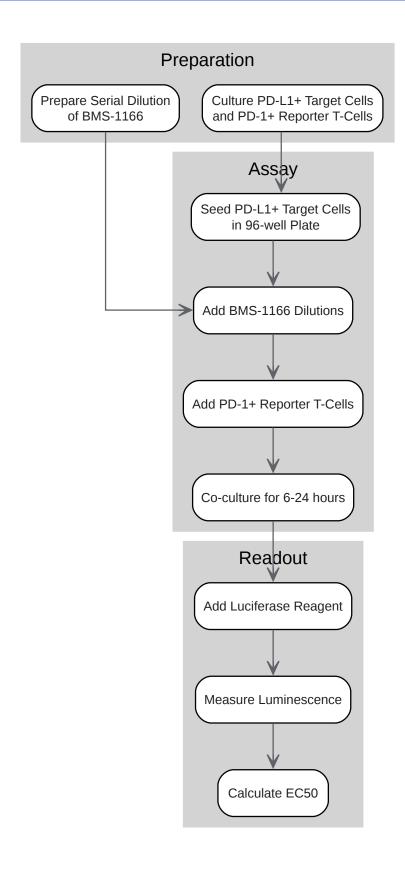
## Methodological & Application





- After incubation, add the luciferase assay reagent to each well.
- Measure the luminescence using a plate reader.
- Calculate the fold-change in reporter activity and determine the EC<sub>50</sub> value.





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Caption: Workflow for a T-cell activation reporter assay with BMS-1166.



## **Safety Precautions**

- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling BMS-1166.
- Handle the compound in a well-ventilated area.
- Refer to the Safety Data Sheet (SDS) for complete safety information.

### **Disclaimer**

BMS-1166 is for research use only and is not intended for human or veterinary use.[7] The information provided in these application notes is for guidance purposes only. Researchers should rely on their own expertise and institutional protocols for the safe and effective use of this compound.

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